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molecular formula C9H8FNO3 B8710427 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene

4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene

Cat. No. B8710427
M. Wt: 197.16 g/mol
InChI Key: YYKHFRORZIFGNH-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

Allyl bromide (3.4 g, 28 mmol, 1.5 eq) was added to a mixture of 5-fluoro-2-nitro-phenol (3.0 g, 19 mmol, 1 eq) and potassium carbonate (5.2 g, 38 mmol, 2 eq) in anhydrous acetonitrile (25 ml) and the mixture was heated to reflux for 6 hr. The reaction mixture was filtered and washed with acetonitrile and the filtrate concentrated to dryness to give 2-allyloxy-4-fluoro-1-nitro-benzene (2.8 g, 75%). The crude compound was used in the next stage without purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[F:5][C:6]1[CH:7]=[CH:8][C:9]([N+:13]([O-:15])=[O:14])=[C:10]([OH:12])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:12][C:10]1[CH:11]=[C:6]([F:5])[CH:7]=[CH:8][C:9]=1[N+:13]([O-:15])=[O:14])[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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